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molecular formula C24H51N3Sn B8558368 Trioctyltin azide CAS No. 154704-56-0

Trioctyltin azide

Cat. No. B8558368
M. Wt: 500.4 g/mol
InChI Key: FKMSGYMTUXZJQL-UHFFFAOYSA-N
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Patent
US06177587B1

Procedure details

Sodium azide (160 kg) was dissolved in deionized water (505 L) and the solution was cooled to 3-10° C. To the solution was dropped trioctyltin chloride [TOTC] (847 kg) for 1-3 hours and the solution was stirred at 5-10° C. for about 2 hours. The reaction solution was extracted with methylene chloride (1822 kg, followed by 546 kg). The methylene chloride layer was washed with a mixture of deionized water (50 L) and 10% sodium chloride solution (440 L) and concentrated under reduced pressure to give trioctyltin azide [TOTA].
Quantity
160 kg
Type
reactant
Reaction Step One
Name
Quantity
505 L
Type
solvent
Reaction Step One
Quantity
847 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH2:5]([Sn:13](Cl)([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>O>[CH2:22]([Sn:13]([N:1]=[N+:2]=[N-:3])([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29] |f:0.1|

Inputs

Step One
Name
Quantity
160 kg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
505 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
847 kg
Type
reactant
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)(CCCCCCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 5-10° C. for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with methylene chloride (1822 kg, followed by 546 kg)
WASH
Type
WASH
Details
The methylene chloride layer was washed with a mixture of deionized water (50 L) and 10% sodium chloride solution (440 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)(CCCCCCCC)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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